molecular formula C6H3ClF3NO B2620938 2-Chloro-4-trifluoromethyl-pyridine 1-oxide CAS No. 164464-58-8

2-Chloro-4-trifluoromethyl-pyridine 1-oxide

Cat. No. B2620938
CAS RN: 164464-58-8
M. Wt: 197.54
InChI Key: PPXDPRCUEAXEIF-UHFFFAOYSA-N
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Description

“2-Chloro-4-trifluoromethyl-pyridine 1-oxide” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . It can be synthesized from 2-chloro-4-iodopyridine .


Synthesis Analysis

The synthesis of “2-Chloro-4-trifluoromethyl-pyridine 1-oxide” involves the trifluoromethylation of 2-chloro-4-iodopyridine . The process also involves the use of 4-Methylpyridin-2-amine . More details about the synthesis process can be found in the referenced documents .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-trifluoromethyl-pyridine 1-oxide” has been analyzed using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . The 13C and 1H NMR chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method .


Chemical Reactions Analysis

The chemical reactions involving “2-Chloro-4-trifluoromethyl-pyridine 1-oxide” are complex and involve several steps . The compound is used in the synthesis of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

“2-Chloro-4-trifluoromethyl-pyridine 1-oxide” is a pale yellow low melting solid . It has a molecular weight of 197.54 . It is stored at room temperature .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridine (TFMP) derivatives, including “2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate”, are widely used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Veterinary Applications

In the veterinary industry, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals, demonstrating the versatility of TFMP derivatives.

Synthesis of Fluorinated Organic Compounds

The development of organic compounds containing fluorine has been made possible by the synthesis of TFMP derivatives . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Development of Pesticides

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

Investigation of Chemical Substitutions

“2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate” may be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines with the phospholipid-mimic immobilized-artificial-membrane (IAM) chromatographic stationary phase .

Safety and Hazards

“2-Chloro-4-trifluoromethyl-pyridine 1-oxide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-chloro-1-oxido-4-(trifluoromethyl)pyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-5-3-4(6(8,9)10)1-2-11(5)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXDPRCUEAXEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1C(F)(F)F)Cl)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(trifluoromethyl)pyridin-1-ium-1-olate

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-4-trifluoromethylpyridine (1.81 g, 10 mmol) in trifluoroacetic acid (12 mL) was added 30% hydrogen peroxide (8 mL), and the mixture was stirred at 50° C. over a weekend. The reaction mixture was poured into ice-cold H2O, neutralized with solid Na2CO3 with stirring, and extracted with EtOAc three times. The combined organic layer was dried over anhydrous Na2SO4, filtered, concentrated, and dried to give analytically pure 2-chloro-4-trifluoromethylpyridine N-oxide (1.67 g) as a brown oil: 1H NMR (CDCl3) δ 8.45 (d, J=6.9 Hz, 1H), 7.77 (d, J=2.4 Hz, 1H), 7.47 (dd, J=6.9, 2.4 Hz, 1H); GC-MS m/z 197 ([M]+).
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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